molecular formula HS4- B1240427 Tetrasulfanide

Tetrasulfanide

Cat. No. B1240427
M. Wt: 129.3 g/mol
InChI Key: IKRMQEUTISXXQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrasulfanide is a sulfur hydride. It is a conjugate base of a tetrasulfane. It is a conjugate acid of a tetrasulfide(2-).

Scientific Research Applications

  • Catalytic Applications in Chemical Reactions : Tetrasulfanide compounds have been used as additives in chemical reactions like the Friedel–Crafts alkylation, improving product yield due to interplay of acidity and solubility effects (Wasserscheid, Sesing, & Korth, 2002).

  • Electrochemical Applications : Tetrasulfanide derivatives like tetraethyl thiuram disulfide have been employed in the development of ion-selective electrodes for the determination of ions such as copper(II) and mercury(II) (Gismera, Hueso, Procopio, & Sevilla, 2004).

  • Electrochemistry and Spectroelectrochemistry : Tetrasulfanide complexes have been studied for their electrochemical properties, which are significant in fields like material science and energy storage (Koca, Özkaya, Arslanoğlu, & Hamuryudan, 2007).

  • Energy Storage Applications : In the development of lithium-sulfur batteries, tetrasulfanide-based compounds have been explored for their role in enhancing ionic conductivity and battery performance (Chang, Lee, Kim, & Kim, 2002).

  • Environmental Applications : Tetrasulfanide derivatives have been used in environmental applications like the degradation of pollutants, such as tetracycline, in water treatment processes (Niu et al., 2020).

  • Thermoelectric Applications : Tetrasulfanide compounds have potential applications in thermoelectric materials, which are significant for power-generation devices that convert waste heat into electrical energy (Tritt & Subramanian, 2006).

properties

Product Name

Tetrasulfanide

Molecular Formula

HS4-

Molecular Weight

129.3 g/mol

InChI

InChI=1S/H2S4/c1-3-4-2/h1-2H/p-1

InChI Key

IKRMQEUTISXXQP-UHFFFAOYSA-M

Canonical SMILES

SSS[S-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasulfanide

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